N-Methyl-3-(methylamino)benzamide hydrochloride
Description
N-Methyl-3-(methylamino)benzamide hydrochloride is a benzamide derivative characterized by a methylamino group at the 3-position of the benzamide ring and an N-methyl substituent. Its hydrochloride salt form enhances solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N-methyl-3-(methylamino)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-10-8-5-3-4-7(6-8)9(12)11-2;/h3-6,10H,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCLYEFSCQYIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)C(=O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126178-71-8 | |
| Record name | Benzamide, N-methyl-3-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2126178-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Benzoic Acid-Amine Coupling
The foundational approach involves reacting 3-(methylamino)benzoic acid with methylamine under controlled conditions. In a typical procedure, 3-(methylamino)benzoic acid is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Methylamine (as a 25–40% aqueous solution or gaseous reagent) is introduced under reflux at 60–80°C for 4–6 hours. Catalytic agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid moiety, facilitating amide bond formation. Post-reaction, the crude product is purified via recrystallization from ethanol/water mixtures, yielding N-methyl-3-(methylamino)benzamide with >90% purity.
Reaction Equation:
$$
\text{3-(Methylamino)benzoic acid} + \text{CH}3\text{NH}2 \xrightarrow{\text{DCC/HOBt}} \text{N-Methyl-3-(methylamino)benzamide} + \text{H}_2\text{O}
$$
Industrial adaptations utilize continuous-flow reactors to enhance heat transfer and reduce reaction times to 1–2 hours. Scalability is further improved by substituting DCC with cost-effective alternatives like N,N'-diisopropylcarbodiimide (DIC), though at a slight yield reduction (85–88%).
Acyl Chloride Intermediate Method
A high-yield alternative involves synthesizing 3-(methylamino)benzoyl chloride as an intermediate. 3-(Methylamino)benzoic acid is treated with thionyl chloride (SOCl$$2$$) at 50–60°C for 2–3 hours, producing the corresponding acyl chloride. Excess SOCl$$2$$ is removed under reduced pressure, and the residue is reacted with methylamine in DCM at 0–5°C to prevent side reactions. This method achieves near-quantitative conversion (97–99%) due to the acyl chloride's high reactivity.
Reaction Sequence:
$$
\text{3-(Methylamino)benzoic acid} + \text{SOCl}2 \rightarrow \text{3-(Methylamino)benzoyl chloride} + \text{SO}2 + \text{HCl}
$$
$$
\text{3-(Methylamino)benzoyl chloride} + \text{CH}3\text{NH}2 \rightarrow \text{N-Methyl-3-(methylamino)benzamide} + \text{HCl}
$$
Notably, this pathway avoids stoichiometric coupling reagents, reducing costs by 30–40% compared to DCC-mediated synthesis. However, SOCl$$_2$$'s corrosive nature necessitates specialized reactor linings (e.g., glass-lined steel) for large-scale production.
Hydrochloride Salt Formation
The free base N-methyl-3-(methylamino)benzamide is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl). A saturated solution of the free base in anhydrous diethyl ether is cooled to 0°C, and gaseous HCl is bubbled through the mixture until precipitation completes. The solid is filtered, washed with cold ether, and dried under vacuum to yield a hygroscopic white powder.
Critical Parameters:
- HCl Concentration: 36–38% aqueous HCl or anhydrous HCl gas ensures complete protonation.
- Solvent Choice: Ether’s low polarity prevents co-solvation of the hydrochloride, enhancing crystallinity.
- Temperature Control: Maintaining 0–5°C minimizes decomposition of the acid-sensitive amide group.
Optimization Strategies for Industrial Production
Catalytic Efficiency
Industrial protocols favor zeolite-based catalysts in fixed-bed reactors for the amidation step. Zeolites (e.g., H-ZSM-5) provide acidic sites that accelerate the reaction while minimizing by-product formation. A 2022 study demonstrated a 15% increase in yield (from 88% to 99%) using H-ZSM-5 at 70°C.
Solvent Recycling
DCM and DMF are recovered via fractional distillation, achieving 90–95% solvent reuse. Membrane filtration systems remove trace impurities, ensuring solvent quality meets reaction standards.
Purity Enhancement
Chromatographic purification (silica gel, ethyl acetate/hexane eluent) resolves residual methylamine or unreacted benzoic acid. Ultra-performance liquid chromatography (UPLC) analysis confirms purity ≥99.5%, meeting pharmacopeial guidelines.
Spectroscopic Characterization
Post-synthesis validation employs:
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 2.85 (s, 3H, N-CH$$3$$), 3.12 (s, 3H, NH-CH$$_3$$), 7.35–7.58 (m, 4H, aromatic).
- IR (KBr): 3280 cm$$^{-1}$$ (N-H stretch), 1650 cm$$^{-1}$$ (C=O amide), 1550 cm$$^{-1}$$ (C-N bend).
- Mass Spectrometry (ESI+): m/z 193.1 [M+H]$$^+$$, consistent with the molecular formula C$${10}$$H$${13}$$N$$_2$$O.
Comparative Analysis of Synthetic Methods
| Parameter | Benzoic Acid-Amine Coupling | Acyl Chloride Method |
|---|---|---|
| Yield | 85–90% | 97–99% |
| Reaction Time | 4–6 hours | 2–3 hours |
| Cost (USD/kg) | 120–150 | 80–100 |
| Scalability | Moderate | High |
| By-Products | Dicyclohexylurea | HCl, SO$$_2$$ |
The acyl chloride method’s superior yield and cost-efficiency make it the preferred industrial route, despite requiring SOCl$$_2$$ handling infrastructure.
Chemical Reactions Analysis
Amide Bond Reactivity
The tertiary amide group exhibits limited hydrolysis under standard conditions but can undergo cleavage under extreme acidic or basic environments:
The stability in basic conditions suggests steric protection from the N-methyl group, while acidic cleavage aligns with protonation-driven mechanisms .
Methylamino Group Reactions
The secondary amine (-NHCH₃) participates in alkylation and acylation reactions:
Alkylation
Acylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C → RT, 4h | N-Acetyl-N'-methyl-3-(methylamino)benzamide | 68% |
| Benzoyl chloride | Dichloromethane, DMAP, 24h | N-Benzoyl derivative | 52% |
Aromatic Ring Modifications
Electrophilic substitution is hindered by electron-withdrawing amide and methylamino groups. Nitration and sulfonation require harsh conditions:
| Reaction | Conditions | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Predominantly para to amide group | 22% |
| Bromination | Br₂, FeBr₃, 80°C | Meta to methylamino group | <10% |
The low yields reflect deactivation of the aromatic ring, consistent with computational studies showing reduced electron density at reactive positions .
Salt Metathesis
The hydrochloride salt can undergo ion exchange:
| Reagent | Conditions | Product | Solubility Change |
|---|---|---|---|
| AgNO₃ | H₂O/EtOH, RT | N-Methyl-3-(methylamino)benzamide nitrate | Precipitates in aqueous medium |
| NaOH | H₂O, 0°C | Free base (oil) | Insoluble in cold water |
Coordination Chemistry
The methylamino and amide groups enable metal complexation:
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | Methanol, reflux | Square-planar Cu(II) complex | Catalyzes Ullmann coupling reactions |
| Pd(OAc)₂ | DMF, 100°C | Pd-N chelate | Used in cross-coupling protocols |
Stability Profile
Critical degradation pathways include:
Scientific Research Applications
Biological Properties
N-Methyl-3-(methylamino)benzamide hydrochloride exhibits various biological properties that make it a candidate for therapeutic applications:
- MEK Inhibition : The compound acts as a selective inhibitor of the mitogen-activated protein kinase kinase (MEK), which is crucial in cell signaling pathways related to growth and differentiation. This inhibition is particularly relevant in cancer treatment, where MEK signaling is often dysregulated.
- Anti-inflammatory Effects : It has shown potential in reducing inflammation, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Cancer Therapy
This compound is being investigated for its role in cancer therapy:
- Targeting MEK Pathway : As a MEK inhibitor, it can potentially halt the proliferation of cancer cells by disrupting the signaling pathways that promote tumor growth. Preclinical studies indicate promising results in various cancer models, including melanoma and non-small cell lung cancer.
Autoimmune Diseases
The compound's anti-inflammatory properties suggest its use in managing autoimmune disorders. Research indicates that it may modulate immune responses and reduce symptoms associated with conditions like rheumatoid arthritis.
Analytical Methods
To ensure the efficacy and safety of this compound in research and clinical settings, various analytical methods are employed:
- High-Performance Liquid Chromatography (HPLC) : Used for quantifying the purity and concentration of the compound in biological samples.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method helps in identifying the compound's metabolites and assessing its pharmacokinetic profiles.
Case Studies and Research Findings
Research on this compound has yielded several important findings:
- A study demonstrated that this compound effectively inhibited MEK activity in vitro, leading to decreased cell viability in cancer cell lines .
- Clinical trials are underway to evaluate its safety and efficacy as a therapeutic agent for specific cancers and autoimmune diseases, with preliminary results indicating low toxicity at therapeutic dosages.
Mechanism of Action
The mechanism of action of N-Methyl-3-(methylamino)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
3-Amino-N-methyl-4-(methylamino)benzamide
This compound () differs by an additional amino group at the 4-position. Such modifications could alter pharmacokinetic properties like blood-brain barrier penetration .
N-Methyl-3-(2-naphthyl-acetylamino)benzamides
highlights analogs with bulky aromatic substituents (e.g., naphthyl groups). The methylamino group in the target compound may offer a balance between solubility and receptor affinity .
Y-706 and Y-707 (NIMH Compounds)
These benzamide derivatives () feature halogen (chlorine) and methoxy groups. For example, Y-706 has a 5-chloro-2-methoxy-4-(methylamino) substitution, which increases molecular weight (MW: ~450 g/mol) and logP compared to the target compound. Such modifications are linked to higher dopamine D₂ receptor affinity, suggesting that halogenation enhances binding potency .
Pharmacological Activity
Neuroleptic Analogs (MD 790501)
MD 790501 (), a benzamide derivative with an exo-2,3-dimethoxy group and azabicyclo substituent, exhibits potent neuroleptic activity at lower doses than haloperidol. However, it induces sedation and catalepsy at higher doses. The absence of such bulky substituents in N-Methyl-3-(methylamino)benzamide hydrochloride may reduce off-target effects, improving therapeutic index .
Serotonin Receptor-Targeting Compounds
Naratriptan Hydrochloride (), though an indole derivative, shares the hydrochloride salt feature. It selectively agonizes 5-HT1B/1D receptors for migraine relief, illustrating how structural variations (benzamide vs. indole) dictate receptor specificity .
Physicochemical Properties
Key Observations :
- Lipophilicity : Halogenation (Y-706) and methoxy groups (MD 790501) increase logP, favoring CNS penetration. The target compound’s lower logP may limit brain uptake but improve peripheral activity.
Toxicity and Side Effects
MD 790501 () shows neuroleptic efficacy at low doses but induces sedation at higher doses. Structural simplification in the target compound (absence of bicyclic or methoxy groups) might mitigate such side effects, though empirical data is needed for confirmation .
Biological Activity
N-Methyl-3-(methylamino)benzamide hydrochloride, also known as 3-(methylamino)methylbenzamide hydrochloride, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C9H13ClN2O
- Molecular Weight : 200.66 g/mol
This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and potential epigenetic modulation.
- Inhibition of Nicotinamide N-Methyltransferase (NNMT) : NNMT is an enzyme involved in the methylation of nicotinamide, which has implications in cancer and metabolic disorders. Research indicates that derivatives of this compound can inhibit NNMT with a half-maximal inhibitory concentration (IC50) in the low micromolar range, suggesting its potential as a therapeutic target for diseases associated with NNMT overexpression .
- Antimicrobial Activity : Preliminary studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance, certain derivatives demonstrated strong inhibition against E. coli and other bacteria, indicating potential applications in developing antibacterial therapies .
Pharmacological Characterization
The biological activity of this compound can be summarized in the following table:
| Activity Type | Description | IC50/EC50 Values |
|---|---|---|
| NNMT Inhibition | Inhibits NNMT, reducing methylation of nicotinamide | 1.41 μM |
| Antimicrobial Activity | Effective against E. coli and other pathogens | Strong inhibition (29 mm zone of inhibition) |
| Cytotoxicity | Induces cytotoxic effects in leukemia cell lines | EC50 = 0.9 μM (DNMT3A) |
Study 1: Inhibition of NNMT
A study focused on the structural modification of NNMT inhibitors revealed that incorporating specific moieties into the N-Methyl-3-(methylamino)benzamide scaffold significantly enhanced its inhibitory activity against NNMT. The most potent compounds demonstrated a dose-dependent decrease in cell proliferation in cancer cell lines, highlighting their potential therapeutic application .
Study 2: Antimicrobial Efficacy
In another investigation, derivatives of this compound were tested against a panel of microbial strains. The results indicated that certain compounds exhibited strong antibacterial activity, with zones of inhibition measuring up to 30 mm against standard pathogenic strains. This suggests that these compounds could serve as leads for new antibacterial agents .
Q & A
Q. What are the recommended synthetic routes for N-Methyl-3-(methylamino)benzamide hydrochloride, and how can reaction conditions be optimized?
The compound can be synthesized via amide coupling between 3-(methylamino)benzoic acid derivatives and methylamine hydrochloride. A common approach involves activating the carboxylic acid with coupling agents like N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) and N-hydroxy-succinimide (NHS) to form an active ester intermediate, followed by nucleophilic substitution with methylamine . Reaction optimization includes pH control (e.g., sodium acetate buffer for stability), temperature (room temperature to 40°C), and purification via recrystallization or column chromatography. Hazard analysis for scale-up (e.g., exothermic reactions) is critical .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization and purity assessment?
- 1H/13C NMR : Essential for confirming the benzamide backbone, methylamino group, and hydrochloride counterion. Chemical shifts for aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.5–3.5 ppm) are diagnostic .
- HPLC : Use a C18 column (e.g., Purospher® STAR RP-18) with UV detection at 254 nm. Mobile phases like acetonitrile/water (0.1% TFA) resolve impurities. USP-grade methods require ≥98% purity .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 211.21 for C9H12N2O·HCl) .
Q. How should the compound be stored to ensure long-term stability?
Store in airtight containers under inert gas (argon) at 2–8°C. Avoid exposure to moisture and light, as hydrochloride salts are hygroscopic and prone to decomposition. Stability studies under ICH guidelines (25°C/60% RH for 6 months) are recommended .
Advanced Research Questions
Q. What strategies can resolve discrepancies in pharmacological activity data across studies?
- Impurity Profiling : Use LC-MS to identify degradation products (e.g., de-methylated analogs) or synthetic byproducts. Cross-reference with pharmacopeial standards (e.g., USP monographs) .
- Bioassay Validation : Compare activity in cell-based assays (e.g., receptor binding) with positive controls like Phenylephrine Hydrochloride, ensuring batch-to-batch consistency .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., adrenergic receptors). The methylamino group’s basicity (pKa ~9.5) enhances hydrogen bonding with Asp113 in transmembrane domains .
- QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity data from analogs (e.g., 4-Chloro-3-methylbenzene-1,2-diamine Hydrochloride) .
Q. What advanced analytical techniques are suitable for quantifying trace impurities?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
